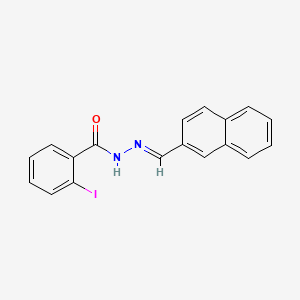

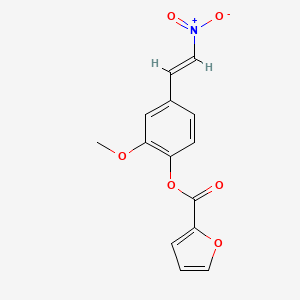

![molecular formula C9H8FN3S B5502884 5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5502884.png)

5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives, including 5-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazoles, typically involves reactions that are energetically feasible at room temperature, indicating exothermic and spontaneous processes. Studies on similar compounds have utilized density functional theory (DFT) based calculations to demonstrate the energetic feasibility of their synthesis under mild conditions, highlighting the synthetic accessibility of these compounds (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by various spectroscopic techniques, including FT-IR, UV-visible, and NMR spectroscopy. For instance, the spectral analysis of similar triazole compounds has been performed using time-dependent DFT calculations to analyze electronic transitions, and gauge independent atomic orbital methods to calculate NMR chemical shifts, revealing detailed insights into their molecular structure (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole derivatives engage in various chemical reactions due to their reactive sites, including the triazole ring and substituent groups. These reactions can significantly alter their chemical properties, making them versatile intermediates in organic synthesis. The chemical reactivity and potential biological activities of these compounds can be theoretically explored, suggesting their applications as potential inhibitors in various biological pathways (Srivastava et al., 2016).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. For example, the crystal structure of a similar triazole compound has been reported, providing insight into its supramolecular interactions, stabilization mechanisms, and solid-state properties, which are essential for understanding its behavior in various applications (Xu et al., 2006).

Chemical Properties Analysis

The chemical properties of 5-[(4-Fluorobenzyl)thio]-1H-1,2,4-triazole and its derivatives, including reactivity, stability, and interaction with biological targets, are influenced by the triazole core and the substituents attached to it. These properties can be studied through various computational and experimental methods, providing valuable information for their potential use in designing new materials and pharmaceutical agents (Srivastava et al., 2016).

Applications De Recherche Scientifique

Molecular Interactions and Analysis

5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole derivatives demonstrate significant intermolecular interactions, which are crucial for their biological activities. In a study by Shukla et al., derivatives of 1,2,4-triazoles, including a fluoro derivative, were synthesized and characterized, revealing various intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and π⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by ab initio quantum mechanical calculations, highlighting the compound's potential for diverse applications in medicinal chemistry (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activity and Potential Applications

Triazole derivatives, including those with this compound, exhibit a wide range of biological activities due to their structural diversity. Kravchenko's research on 4-amino-5-methyl-4H-1,2,4-tiazole-3-thion derivatives, a similar class of compounds, showed both diuretic and antidiuretic effects, suggesting potential applications in treating conditions related to water retention and electrolyte balance (Kravchenko, 2018).

Synthesis and Chemical Properties

The synthesis and characterization of triazole derivatives, including their spectral features and biological activity predictions, are fundamental to understanding their applications. Srivastava et al. conducted a study on a new triazole compound, showing its synthesis to be energetically feasible and exploring its potential as a cyclin-dependent kinase 5 enzyme inhibitor through theoretical analyses. This highlights the compound's potential in developing new therapeutic agents (Srivastava, Kumar, Misra, Manjula, Sarojini, & Narayana, 2016).

Anticonvulsant and Neuroprotective Effects

Liu et al. synthesized new benztriazoles with mercapto-triazole substituents and evaluated their anticonvulsant activity. This research indicates the potential of this compound derivatives in developing anticonvulsant agents, which could be beneficial for treating epilepsy and related neurological disorders (Liu, Zhang, Jin, & Quan, 2016).

Crystal Structure and DFT Analysis

The study of the crystal structure and DFT calculations of triazole derivatives, as conducted by Saleem et al., provides insights into the molecular configurations and electronic properties of these compounds. This information is crucial for understanding their reactivity and interaction with biological targets, which can aid in the design of new drugs with improved efficacy (Saleem, Rafiq, Jeong, Cho, Kim, Seo, Choi, Hong, & Lee, 2018).

Orientations Futures

The future directions for “5-[(4-fluorobenzyl)thio]-1H-1,2,4-triazole” and similar compounds could involve further exploration of their biological activity and potential applications in medicine and agriculture . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3S/c10-8-3-1-7(2-4-8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRSDRUBTQOPEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC=NN2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

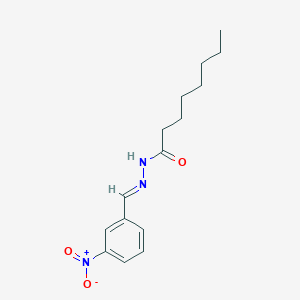

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

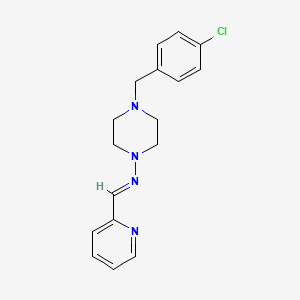

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

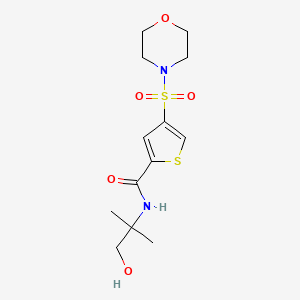

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B5502872.png)

![N-benzyl-4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5502888.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5502891.png)